molecular formula C31H55BrO2 B3068380 3,5-Bis(dodecyloxy)benzyl bromide CAS No. 429696-61-7

3,5-Bis(dodecyloxy)benzyl bromide

Cat. No. B3068380
M. Wt: 539.7 g/mol
InChI Key: MQFOHQFZRSQRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(dodecyloxy)benzyl bromide is a chemical compound with the molecular formula C31H55BrO2 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two dodecyloxy groups at the 3rd and 5th positions .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(dodecyloxy)benzyl bromide consists of a benzene ring substituted with a bromomethyl group and two dodecyloxy groups . The molecular weight of this compound is 539.67 .


Physical And Chemical Properties Analysis

3,5-Bis(dodecyloxy)benzyl bromide is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

  • Synthesis of Soluble Polymers : A study by (Saito et al., 1995) describes the use of derivatives of 3,5-Bis(dodecyloxy)benzyl bromide in synthesizing soluble poly(arylenevinylene)s with different heterocycles. These polymers were characterized for their physical properties and potential applications in materials science.

  • Phase-Transfer Catalysis : In a study by (Pozzi et al., 2009), a compound similar to 3,5-Bis(dodecyloxy)benzyl bromide was used as a fluorous catalyst in solid-liquid phase-transfer catalysis. The catalyst exhibited efficient performance and could be reused without significant loss of activity.

  • Corrosion Inhibition : Research by (Hegazy et al., 2010) demonstrated the use of derivatives of 3,5-Bis(dodecyloxy)benzyl bromide as corrosion inhibitors for carbon steel. These inhibitors showed high efficiency in acidic solutions.

  • Artificial Lipids and Drug Delivery : A study by (Yoshitomi et al., 2006) focused on the synthesis of artificial lipids containing 3,5-Bis(dodecyloxy)benzyl bromide derivatives. These compounds were investigated for their behavior in water, suggesting potential applications in drug delivery systems.

  • Electrochromic Materials : The development of electrochromic materials based on 3,5-Bis(dodecyloxy)benzyl bromide derivatives is discussed in a study by (Yin et al., 2018). These materials exhibited rapid switching between colored and bleached states, indicating their potential for use in electrochromic devices.

  • Supramolecular Chemistry and Self-Assembly : Research by (Lejnieks et al., 2010) explored the self-assembly of low-symmetry monodendrons containing 3,5-Bis(dodecyloxy)benzyl bromide derivatives. The study provided insights into the formation of complex molecular structures.

Safety And Hazards

While specific safety and hazard information for 3,5-Bis(dodecyloxy)benzyl bromide was not found, benzyl bromide derivatives are generally considered hazardous. They can cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

1-(bromomethyl)-3,5-didodecoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFOHQFZRSQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785442
Record name 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(dodecyloxy)benzyl bromide

CAS RN

429696-61-7
Record name 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 2
Reactant of Route 2
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 4
Reactant of Route 4
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 5
3,5-Bis(dodecyloxy)benzyl bromide
Reactant of Route 6
3,5-Bis(dodecyloxy)benzyl bromide

Citations

For This Compound
4
Citations
C Shao, M Grüne, M Stolte… - Chemistry–A European …, 2012 - Wiley Online Library
A novel perylene bisimide (PBI) dye bearing one solubilizing dialkoxybenzyl and one bulky 2,5‐di‐tert‐butylphenyl substituent was synthesized and its aggregation behavior was …
HL Sun, YM Zhang, Y Chen, Y Liu - Scientific Reports, 2016 - nature.com
Ionizable cyclodextrins have attracted increasing attention in host–guest chemistry and pharmaceutical industry, mainly due to the introduction of favorable electrostatic interactions. The …
Number of citations: 12 www.nature.com
C Shao - 2012 - opus.bibliothek.uni-wuerzburg.de
The objective of this thesis focuses on the development of strategies for precise control of perylene bisimide (PBI) self-assembly and the in-depth elucidation of structural and optical …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
RK Gurung - 2020 - search.proquest.com
Transition metal complexes with Schiff base ligands offer a wide application in the field of development of catalysis and material. The straightforward synthesis allowed the structural …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.